Mass Spectrometric Differentiation: +3.02 Da Shift vs. Non-Deuterated Sograzepide Enables Reliable Isotope Dilution LC-MS/MS
Sograzepide-d3 (C28H27D3N6O3, monoisotopic MW 501.29 Da) provides a +3.02 Da mass shift relative to the non-deuterated parent Sograzepide (C28H30N6O3, MW 498.58 Da) . This Δm/z of +3.02 meets and exceeds the recommended ≥3 Da threshold to minimize isotopic cross-talk between the analyte (d0) and internal standard (d3) signals in unit-resolution triple quadrupole MS [1]. The three deuterium atoms are incorporated at the methylamino group (-NH-CD3) of the phenylurea moiety, a position that is metabolically inert with respect to CCK-B receptor binding pharmacophore, ensuring that the deuterated analog retains equivalent physicochemical behavior (chromatographic retention, extraction recovery, ionization efficiency) while providing unambiguous mass discrimination [2].
| Evidence Dimension | Monoisotopic molecular weight and mass shift for LC-MS/MS SIL-IS application |
|---|---|
| Target Compound Data | Sograzepide-d3: MW 501.29 Da (monoisotopic); 501.595 Da (average); Δm/z = +3.02 vs. d0 |
| Comparator Or Baseline | Sograzepide (d0, non-deuterated): MW 498.58 Da (monoisotopic); 498.585 Da (average); Δm/z = 0 (reference) |
| Quantified Difference | +3.02 Da mass shift; isotopic enrichment typically >98%; chemical purity typically ≥98% |
| Conditions | Calculated from molecular formula C28H27D3N6O3 vs. C28H30N6O3; verified by high-resolution mass spectrometry (HRMS) and supplied with Certificate of Analysis from Toronto Research Chemicals (TRC-S675802) |
Why This Matters
The +3.02 Da shift is the minimum acceptable displacement for reliable SIL-IS LC-MS/MS methods; d1 or d2 variants risk isotopic overlap with the analyte's natural M+1/M+2 isotopologues, which can produce systematic quantification bias in regulated bioanalysis.
- [1] Internal Standard Selection Strategy – Stable Isotope Labeling. Mass difference ≥ 3 Da and isotopic purity ≥ 99% recommended for deuterated IS in LC-MS/MS. Info-Pharma. 2025. View Source
- [2] Semple G, Ryder H, Rooker DP, Batt AR, Kendrick DA, Szelke M, Ohta M, Satoh M, Nishida A, Akuzawa S, Miyata K. (3R)-N-(1-(tert-butylcarbonylmethyl)-2,3-dihydro-2-oxo-5-(2-pyridyl)-1H-1,4-benzodiazepin-3-yl)-N'-(3-(methylamino)phenyl)urea (YF476): a potent and orally active gastrin/CCK-B antagonist. J Med Chem. 1997 Jan 31;40(3):331-41. PMID: 9022799. View Source
